molecular formula C15H11ClN2O2S B2608146 3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 380455-22-1

3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

カタログ番号: B2608146
CAS番号: 380455-22-1
分子量: 318.78
InChIキー: WBKALEGGTSSRGI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-Chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a high-value chemical scaffold for research and development, primarily in the fields of agricultural chemistry and oncology. Its core structure is based on the thieno[2,3-d]pyrimidine-2,4-dione moiety, which is recognized as a privileged structure in the discovery of potent bioactive molecules . In herbicide research, this compound class has shown significant potential as a potent inhibitor of Protoporphyrinogen IX oxidase (PPO), a critical target for herbicide discovery . Molecular simulations indicate that the thieno[2,3-d]pyrimidine-2,4-dione moiety can form favorable interactions, such as π-π stacking, with the enzyme's active site, leading to improved inhibitory potency and a wide spectrum of weed control . In biomedical research, analogous structures based on the thieno[2,3-d]pyrimidine-2,4-dione core are being investigated for their anticancer properties. Research has identified derivatives as potent and selective inhibitors of macrophage migration inhibitory factor (MIF) and its homologue d-dopachrome tautomerase (MIF2), which are cytokines overexpression in various cancers . These inhibitors have demonstrated the ability to suppress the proliferation of non-small cell lung cancer cells by inducing cell cycle arrest and deactivating the MAPK signaling pathway . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

11-(3-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-8-3-1-4-9(7-8)18-14(19)12-10-5-2-6-11(10)21-13(12)17-15(18)20/h1,3-4,7H,2,5-6H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKALEGGTSSRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione belongs to the thieno[2,3-d]pyrimidine class of heterocyclic compounds. This class has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article presents a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C15H11ClN2O2S\text{C}_{15}\text{H}_{11}\text{ClN}_{2}\text{O}_{2}\text{S}

This compound features a cyclopentane ring fused with thieno and pyrimidine structures, which contributes to its unique chemical properties and potential biological activities.

Anticancer Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant anticancer properties. For instance:

  • In vitro Studies : A study demonstrated that compounds similar to 3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione showed cytotoxicity against various cancer cell lines. The IC50 values ranged from 14.5 to 17.8 µM against MCF-7 breast cancer cells .
  • Mechanism of Action : The compound is believed to exert its effects through inhibition of key signaling pathways involved in cell proliferation and survival. For example, it may inhibit the EGFR pathway, which is critical in many cancers .

Anti-inflammatory Activity

The compound has shown potential in modulating inflammatory pathways:

  • Enzyme Interaction Studies : Preliminary research suggests that it may interact with cyclooxygenase (COX) enzymes involved in inflammation . Such interactions are crucial for developing anti-inflammatory therapies.

Case Study 1: LHRH Receptor Antagonism

In a related study involving thieno[2,3-d]pyrimidine derivatives:

  • Compound Tested : A derivative exhibited high binding affinity for the human luteinizing hormone-releasing hormone (LHRH) receptor with an IC50 value of 0.06 nM . This suggests that structural modifications in thieno[2,3-d]pyrimidines can lead to potent antagonists useful in treating hormone-dependent cancers .

Case Study 2: Cytotoxicity Profiles

A comparative study assessed the cytotoxic effects of various thieno[2,3-d]pyrimidine derivatives:

CompoundCell LineIC50 (µM)
Compound AMCF-714.5
Compound BHCT-11625.0
Compound CPC-357.0

The results indicated that while some derivatives were effective against multiple cancer lines, others displayed selective cytotoxicity profiles suggesting potential for targeted therapies .

Structure-Activity Relationship (SAR)

The biological activity of thieno[2,3-d]pyrimidines is influenced by their molecular structure:

  • Substituents : The presence of halogen atoms (e.g., chlorine) and other functional groups significantly affects solubility and binding affinity to biological targets . For instance, the chlorobenzyl group enhances the compound's interaction with COX enzymes.

科学的研究の応用

Anticancer Activity

Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

  • Lung Cancer (A549)
  • Breast Cancer (MCF-7)
  • Colon Cancer (HCT-116)

The compound exhibited significant cytotoxicity with IC50 values indicating its effectiveness in inhibiting cell proliferation. For instance, studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapy .

Neurological Applications

The compound has also been investigated for its potential as a selective and potent antagonist for the human neurokinin-3 receptor (NK3R). This receptor is implicated in various neurological disorders and targeting it could lead to novel treatments for conditions such as anxiety and depression .

Synthesis and Derivatives

The synthesis of 3-(3-chlorophenyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione has been achieved through various methodologies. Recent advancements include high-pressure assisted synthetic approaches that enhance yield and reduce reaction times. The use of ammonium acetate-mediated cyclocondensation reactions has shown promise in producing this compound efficiently .

Case Study 1: Anticancer Efficacy

A study conducted on a series of synthesized derivatives demonstrated the anticancer efficacy of this compound against MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents .

Case Study 2: Neurological Impact

In another study focusing on NK3R antagonism, researchers found that modifications to the cyclopenta-thieno-pyrimidine structure could enhance receptor selectivity and potency. This opens avenues for developing new treatments for neuropsychiatric disorders .

Comparative Analysis Table

PropertyCompoundReference
Cytotoxicity against MCF-7IC50 = 6.31 μM
Cytotoxicity against A549IC50 = 7.95 μM
NK3R AntagonismPotent selective antagonist

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Substituent Position Variation: 3- vs. 4-Chlorophenyl Derivatives

  • Compound A: 3-(4-Chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione Key Differences:
  • The 4-chlorophenyl group introduces distinct steric and electronic effects compared to the 3-chlorophenyl analog.
  • Molecular Formula : C₁₅H₁₁ClN₂O₂S vs. C₁₅H₁₁ClN₂O₂S (same formula as the target compound but with positional isomerism).
  • Physicochemical Properties :
  • logP: ~5.8 (predicted)
  • pKa: 11.88 ± 0.20 (predicted)
    • Implications :
  • The 4-chlorophenyl derivative may exhibit altered binding affinities due to differences in dipole moments and spatial orientation.

  • Compound B: 3-(4-Chlorophenyl)-1-[(4-chlorophenyl)methyl]-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione Key Differences:
  • Additional (4-chlorophenyl)methyl group increases molecular weight (443.35 g/mol) and lipophilicity (logP: 5.8358) .
  • Hydrogen Bond Acceptors : 4 vs. 4 in the target compound.
    • Implications :
  • Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility (logSw: -6.4178) .

Core Ring System Modifications

  • Compound C: 3-(4-Chlorophenyl)-6,6-dimethyl-1-(2-phenylethyl)-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione Key Differences:
  • Pyrano ring replaces the cyclopentane moiety, introducing oxygen and altering ring strain.
  • Dimethyl and phenylethyl groups add steric bulk.
    • Implications :
  • The pyrano ring may enhance metabolic stability due to reduced ring flexibility compared to cyclopentane .

Functional Group Additions

  • Compound D: Ethyl 2-(2-((3-(4-Chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate Key Differences:
  • Thioacetamido-ethyl acetate side chain introduces hydrogen-bonding capacity (polar surface area: ~31.39 Ų) .
    • Implications :
  • The thioether linkage may increase reactivity toward redox enzymes or metal ions .

Comparative Data Table

Property Target Compound (3-Chlorophenyl) Compound A (4-Chlorophenyl) Compound B (Bis-4-chlorophenyl) Compound C (Pyrano Derivative)
Molecular Formula C₁₅H₁₁ClN₂O₂S C₁₅H₁₁ClN₂O₂S C₂₂H₁₆Cl₂N₂O₂S C₂₄H₂₂ClN₂O₃S
Molecular Weight ~318.78 318.78 443.35 ~465.0
logP Not reported 5.8 (predicted) 5.8358 ~6.0 (predicted)
pKa Not reported 11.88 ± 0.20 Not reported Not reported
Key Structural Feature 3-Chlorophenyl 4-Chlorophenyl 4-Chlorophenylmethyl Pyrano ring, dimethyl, phenylethyl

Research Findings and Implications

  • Antioxidant Activity : Cyclopenta[d]pyrimidine-dione derivatives with sulfur-containing substituents (e.g., thiophene) exhibit moderate antioxidant activity, influenced by substituent electronegativity . The 3-chlorophenyl group’s electron-withdrawing nature may enhance radical scavenging compared to 4-chlorophenyl analogs.
  • Receptor Binding : Docking studies (e.g., AutoDock4 ) suggest that chlorophenyl derivatives interact with hydrophobic pockets in enzymes or receptors. The 3-chlorophenyl isomer’s spatial arrangement may favor binding to targets with constrained active sites.
  • Solubility vs. Bioavailability : Compounds with higher logP (e.g., Compound B) face solubility challenges but may exhibit improved blood-brain barrier penetration .

Q & A

Q. Table 1: Representative Reaction Conditions from Literature

StepReagents/ConditionsReference
Thiophene cyclizationUrea, HCl, ethanol, reflux
Chlorophenyl addition3-Chlorophenylboronic acid, Pd catalysis
PurificationRecrystallization (acetic acid/water)

Advanced: How can computational modeling predict binding affinity to kinase targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to dock the compound into kinase ATP-binding pockets (e.g., EGFR or CDK2). The chlorophenyl group may occupy hydrophobic pockets, while the pyrimidine-dione interacts with catalytic lysine residues.
  • QSAR studies : Correlate structural features (e.g., Cl substitution position, cyclopenta ring strain) with activity data from analogs (e.g., IC₅₀ values in ).
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical binding interactions.

Key Insight : highlights that thieno[2,3-d]pyrimidines with bulky substituents exhibit improved cytotoxicity, suggesting steric effects influence target selectivity .

Basic: What analytical techniques confirm structure and purity?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., cyclopenta proton integration at δ 2.5–3.5 ppm) and chlorophenyl coupling .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 396.50 for analogs in ).
  • Elemental analysis : Match experimental vs. calculated C/H/N percentages (e.g., <0.3% deviation, as in ).
  • Melting point : Sharp MPs (e.g., 340–342°C for mercapto derivatives in ) indicate purity .

Advanced: How to resolve low yields in chloro-substitution reactions for derivatives?

Methodological Answer:

  • Catalyst screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for Suzuki-Miyaura coupling; the latter may reduce steric hindrance from the cyclopenta ring.
  • Solvent optimization : Use DMF instead of THF to enhance solubility of chlorophenyl intermediates.
  • Temperature control : Gentle heating (40–60°C) with chloroacetyl chloride minimizes side reactions (e.g., ) .

Data Contradiction Note : reports higher yields with excess chloroacetic acid (1.5 eq.), while uses stoichiometric ratios. Pilot small-scale reactions to determine optimal equivalents .

Advanced: What strategies address discrepancies in melting points during synthesis?

Methodological Answer:

  • Recrystallization : Use mixed solvents (e.g., acetic acid/water in 1:1 ratio, as in ) to remove impurities.
  • Polymorphism screening : Analyze DSC thermograms to detect polymorphic forms.
  • Synthon validation : Compare IR spectra with literature data (e.g., C=O stretches at 1680–1720 cm⁻¹ for pyrimidine-diones) .

Q. Table 2: Troubleshooting Melting Point Issues

IssueSolutionReference
Broad MP rangeRecrystallize with activated charcoal
MP lower than literatureDry under vacuum (60°C, 24 hrs)

Basic: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core modifications : Replace the cyclopenta ring with tetrahydrobenzo (e.g., ) to assess ring size impact.
  • Substituent variation : Introduce electron-withdrawing groups (e.g., NO₂) at the chlorophenyl para-position to modulate electronic effects.
  • Biological testing : Use standardized assays (e.g., MTT for cytotoxicity) to compare IC₅₀ values across analogs .

Advanced: What mechanistic insights explain contradictory cytotoxicity data in analogs?

Methodological Answer:

  • Off-target effects : Use kinome-wide profiling to identify unintended kinase inhibition.
  • Metabolic stability : Assess hepatic microsomal degradation; chlorophenyl groups may enhance stability over methyl substituents.
  • Apoptosis assays : Combine flow cytometry (Annexin V/PI) with caspase-3 activation studies to differentiate necrotic vs. apoptotic pathways .

Key Finding : notes that thieno[2,3-d]pyrimidines with hydrogen-bond acceptors (e.g., dione moiety) show enhanced pro-apoptotic activity .

Basic: What safety protocols are critical for handling chloro intermediates?

Methodological Answer:

  • Ventilation : Use fume hoods for reactions involving chloroacetyl chloride (lachrymator).
  • PPE : Wear nitrile gloves and goggles; chlorophenyl intermediates may penetrate latex.
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。